2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid
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Overview
Description
2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid is an organic compound with a complex structure that includes a benzamido group, a chloromethyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid typically involves multiple steps. One common method starts with the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another approach involves the reaction of benzoyl isothiocyanate with ethyl cyanoacetate, followed by alkylation with methyl iodide and reaction with hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: An important heterocyclic compound with extensive therapeutic applications.
Thiazole: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
CAS No. |
66320-53-4 |
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Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-benzamido-2-[4-(chloromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-10-11-6-8-12(9-7-11)14(16(20)21)18-15(19)13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19)(H,20,21) |
InChI Key |
ANAVHKHLAXIOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)CCl)C(=O)O |
Origin of Product |
United States |
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